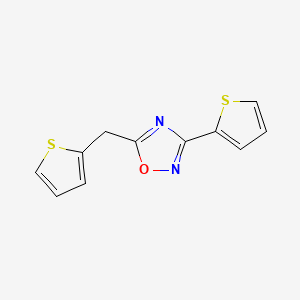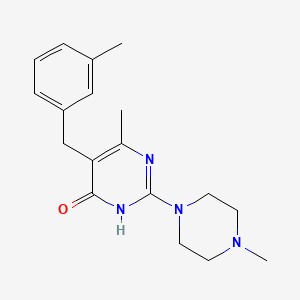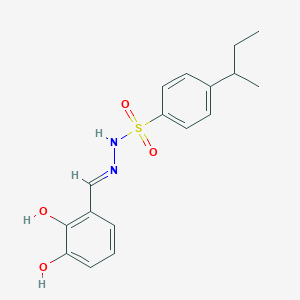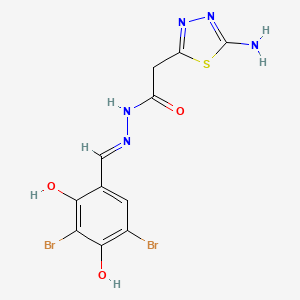
3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes or proteins that are involved in cancer cell growth or inflammation. It has also been suggested that it may work by modulating the activity of certain receptors in the brain that are involved in neurological disorders.
Biochemical and Physiological Effects:
3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide in lab experiments is its potential therapeutic applications. It has shown promising results in inhibiting cancer cell growth, reducing inflammation, and improving cognitive function. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide. One direction is to further investigate its mechanisms of action and identify specific targets for its therapeutic applications. Another direction is to study its safety and efficacy in humans. Additionally, it may be useful to explore its potential use in combination with other drugs or therapies for the treatment of cancer or neurological disorders. Further studies are needed to fully understand the potential of this compound in medical research.
Conclusion:
3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide is a chemical compound with potential applications in medical research. It has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. While further research is needed to fully understand its mechanisms of action and potential therapeutic applications, this compound shows promise in the development of new treatments for cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of 3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide has been achieved using different methods. One of the methods involves the reaction of 9H-fluorene-2-carboxylic acid with thionyl chloride to form 9H-fluorene-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-methoxyaniline in the presence of a base to form the desired product. Another method involves the reaction of 9H-fluorene-2-carboxylic acid with 4-bromoaniline in the presence of a coupling agent to form the intermediate product, which is then treated with methoxyamine hydrochloride to form 3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide.
Applications De Recherche Scientifique
3-bromo-N-9H-fluoren-2-yl-4-methoxybenzamide has been studied for its potential applications in medical research. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c1-25-20-9-6-14(12-19(20)22)21(24)23-16-7-8-18-15(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12H,10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNDVUHGMNADLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6040498.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide](/img/structure/B6040507.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6040518.png)
![2-methoxy-6-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B6040519.png)

![7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040535.png)


![ethyl 2,4-dimethyl-5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6040563.png)
![1-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B6040569.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6040576.png)
![(1-methyl-1H-pyrazol-4-yl)[7-(3-pyridinyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6040582.png)

![1-(2-fluoro-4-methoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6040589.png)